SR1001

Description

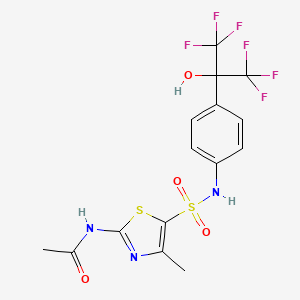

a selective RORalpha and RORgamma inverse agonist; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F6N3O4S2/c1-7-11(29-12(22-7)23-8(2)25)30(27,28)24-10-5-3-9(4-6-10)13(26,14(16,17)18)15(19,20)21/h3-6,24,26H,1-2H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBSSKGBKHOLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348120 | |

| Record name | N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335106-03-0 | |

| Record name | N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1335106-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SR1001: A Technical Guide to a Dual RORα/γ Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR1001 is a potent and selective synthetic ligand that functions as an inverse agonist for the Retinoic acid receptor-related orphan receptors alpha (RORα) and gamma (RORγ). By binding to these nuclear receptors, this compound modulates their transcriptional activity, leading to the suppression of inflammatory pathways, particularly those mediated by T helper 17 (Th17) cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Core Properties of this compound

This compound is a small molecule that has been instrumental in elucidating the therapeutic potential of targeting RORα and RORγ. These receptors are key regulators of gene expression involved in a variety of physiological processes, including development, immunity, and metabolism.

-

Molecular Targets: Retinoic acid receptor-related orphan receptor alpha (RORα, NR1F1) and gamma (RORγ, NR1F3).

-

Function: Inverse agonist. This compound binds to the ligand-binding domain (LBD) of RORα and RORγ, reducing their basal transcriptional activity.

Mechanism of Action

The primary mechanism of action of this compound involves the modulation of co-regulator protein interactions with its target nuclear receptors, RORα and RORγ.

Upon binding to the LBD of RORα and RORγ, this compound induces a conformational change in the receptor. This alteration in structure leads to a decreased affinity for co-activator proteins and an increased affinity for co-repressor proteins. The net effect is the repression of transcription of target genes that are positively regulated by RORα and RORγ. A key downstream effect of this transcriptional repression is the inhibition of the differentiation and function of Th17 cells, which are critically dependent on RORγt (a splice variant of RORγ) for their development. This leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).

Quantitative Data

The following table summarizes the key quantitative parameters of this compound activity.

| Parameter | Target | Value | Reference |

| Binding Affinity (Ki) | RORα | 172 nM | [1][2] |

| RORγ | 111 nM | [1][2] | |

| IC50 | RORγ-Coactivator Interaction | ~117 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Luciferase Reporter Gene Assay for ROR Activity

This assay is used to determine the ability of this compound to act as an inverse agonist on RORα and RORγ.

5.1.1 Materials

-

HEK293T cells

-

Expression vectors for Gal4 DNA-binding domain fused to the ligand-binding domain of human RORα or RORγ (Gal4-RORα-LBD, Gal4-RORγ-LBD)

-

A luciferase reporter plasmid containing a Gal4 upstream activation sequence (UAS)

-

A control plasmid expressing Renilla luciferase for normalization

-

Lipofectamine 2000 (Invitrogen)

-

Dual-Glo Luciferase Assay System (Promega)

-

This compound dissolved in DMSO

5.1.2 Protocol

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 1.5 x 10^4 cells per well in DMEM supplemented with 10% FBS.

-

Transfection: After 24 hours, transfect the cells with the Gal4-ROR LBD expression vector, the luciferase reporter plasmid, and the Renilla control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle (DMSO).

-

Luciferase Assay: After 24 hours of treatment, measure firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inverse agonist activity is calculated as the percentage of inhibition of the basal luciferase activity.

In Vitro T Helper 17 (Th17) Cell Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.

5.2.1 Materials

-

Naïve CD4+ T cells isolated from the spleens of mice

-

RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin, and streptomycin

-

Anti-CD3 and anti-CD28 antibodies for T cell activation

-

Recombinant human TGF-β1

-

Recombinant mouse IL-6

-

Anti-IFN-γ and anti-IL-4 neutralizing antibodies

-

This compound dissolved in DMSO

-

Flow cytometer

-

Fluorescently labeled antibodies against CD4 and IL-17A

5.2.2 Protocol

-

Cell Isolation: Isolate naïve CD4+ T cells from mouse spleens using magnetic-activated cell sorting (MACS).

-

Cell Culture and Differentiation: Culture the naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies. Add TGF-β1 (1 ng/mL) and IL-6 (20 ng/mL) to the culture medium to induce Th17 differentiation. Also, include anti-IFN-γ and anti-IL-4 antibodies to block differentiation into other T helper lineages.

-

Compound Treatment: Add this compound at various concentrations or vehicle (DMSO) to the cell cultures at the time of activation.

-

Restimulation and Intracellular Staining: After 3-4 days of culture, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Flow Cytometry: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against CD4 and IL-17A. Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This in vivo model is used to evaluate the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.

5.3.1 Materials

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound dissolved in a suitable vehicle (e.g., DMSO and corn oil)

5.3.2 Protocol

-

Induction of EAE: Emulsify MOG35-55 in CFA. On day 0, immunize mice subcutaneously with the MOG35-55/CFA emulsion. On days 0 and 2, administer pertussis toxin intraperitoneally.

-

Compound Administration: Begin treatment with this compound (e.g., 25 mg/kg, intraperitoneally, twice daily) or vehicle control starting from the day of immunization (prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen).

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund or dead

-

-

Data Analysis: Compare the mean clinical scores, disease incidence, and day of onset between the this compound-treated and vehicle-treated groups.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

Conclusion

This compound serves as a critical research tool for understanding the roles of RORα and RORγ in health and disease. Its ability to potently and selectively modulate the activity of these nuclear receptors has paved the way for the development of novel therapeutics for autoimmune and inflammatory disorders. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with this compound and other ROR modulators.

References

SR1001: A Potent Inverse Agonist of RORα and RORγ

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SR1001 is a synthetic small molecule that acts as a potent and selective inverse agonist for the Retinoic acid receptor-related Orphan Receptors (ROR) alpha (RORα) and gamma (RORγ). These nuclear receptors are critical regulators of immune responses, particularly in the differentiation and function of T helper 17 (Th17) cells, which are key drivers of various autoimmune and inflammatory diseases. By binding to the ligand-binding domains of RORα and RORγ, this compound modulates their transcriptional activity, leading to the suppression of pro-inflammatory cytokine production, most notably Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding and activity data, detailed experimental protocols for its characterization, and a visual representation of its effects on cellular signaling pathways.

Introduction

The Retinoic acid receptor-related Orphan Receptors RORα and RORγ are members of the nuclear receptor superfamily of transcription factors. They play pivotal roles in a variety of physiological processes, including development, metabolism, and circadian rhythm. Crucially, RORγt, an isoform of RORγ, is the master regulator of Th17 cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including IL-17A, IL-17F, IL-21, and IL-22. Dysregulation of Th17 cell activity is implicated in the pathogenesis of numerous autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

This compound has emerged as a valuable chemical probe for studying the biology of RORα and RORγ and as a lead compound for the development of novel therapeutics targeting Th17-mediated pathologies. Its ability to specifically suppress the transcriptional activity of these receptors makes it a powerful tool for dissecting the molecular mechanisms underlying Th17 cell function and for evaluating the therapeutic potential of RORα/γ inverse agonism.

Mechanism of Action

This compound functions as an inverse agonist by binding to the ligand-binding domain (LBD) of RORα and RORγ. This binding event induces a conformational change in the receptor, which leads to:

-

Inhibition of Co-activator Recruitment: In their active state, RORs recruit co-activator proteins that are essential for initiating gene transcription. This compound binding sterically hinders the interaction between the ROR LBD and co-activator proteins, such as TRAP220.[1]

-

Recruitment of Co-repressors: The conformational change induced by this compound promotes the recruitment of co-repressor complexes to the ROR LBD. These complexes actively suppress gene transcription.

This dual action of blocking co-activator binding and recruiting co-repressors results in a potent suppression of the transcriptional activity of RORα and RORγ, leading to a downstream reduction in the expression of their target genes, most notably IL17A.

References

The Role of SR1001 in Suppressing TH17 Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T helper 17 (TH17) cells are a distinct lineage of CD4+ T helper cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of these cells is critically dependent on the nuclear receptors RORα (Retinoic acid receptor-related Orphan Receptor alpha) and RORγt (Retinoic acid receptor-related Orphan Receptor gamma t). SR1001, a synthetic small molecule, has been identified as a potent and specific inverse agonist of both RORα and RORγt. This technical guide provides an in-depth overview of the mechanism of action of this compound in suppressing TH17 cell differentiation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction

TH17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F), IL-21, and IL-22.[1] Under pathological conditions, an overabundance of TH17 cells can drive tissue inflammation and contribute to autoimmune disorders such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.[2] The transcription factors RORα and RORγt are considered master regulators of TH17 cell differentiation, making them attractive therapeutic targets.[2][3]

This compound is a first-in-class synthetic ligand that specifically binds to the ligand-binding domains of RORα and RORγt.[2][4] By acting as an inverse agonist, this compound modulates the conformational state of these receptors, leading to the suppression of their transcriptional activity and subsequent inhibition of TH17 cell development and function.[2][5][6]

Mechanism of Action of this compound

This compound exerts its inhibitory effects on TH17 differentiation through a multi-faceted mechanism targeting the RORα and RORγt transcription factors.

-

Direct Binding and Conformational Change: this compound binds with high affinity to the ligand-binding domains of RORα and RORγt.[2][4] This binding event induces a significant conformational change in the receptor, particularly affecting the positioning of helix 12.[4][6]

-

Modulation of Co-regulator Interaction: The conformational change induced by this compound leads to a decreased affinity for co-activators and an increased affinity for co-repressors.[2][4] This shift in co-regulator binding effectively represses the transcriptional activation of ROR target genes, including those essential for TH17 differentiation like Il17a.[2]

-

Inhibition of IL-17 Gene Expression: By suppressing the transcriptional activity of RORα and RORγt, this compound directly inhibits the expression of the hallmark cytokine of TH17 cells, IL-17A.[2] This has been demonstrated at both the mRNA and protein levels in murine and human cells.[2][4]

Signaling Pathway

The differentiation of naïve T cells into TH17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This signaling cascade culminates in the activation and expression of RORγt, which then drives the TH17 phenotype. This compound intervenes at this critical step.

References

- 1. researchgate.net [researchgate.net]

- 2. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand – Frost Institute for Data Science & Computing [idsc.miami.edu]

- 6. Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

SR1001: A Deep Dive into its Impact on Autoimmune Disease Models

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SR1001, a synthetic inverse agonist of the nuclear receptors RORα and RORγt, has emerged as a significant modulator of the immune system, demonstrating considerable therapeutic potential in preclinical models of autoimmune diseases. By selectively targeting the master regulators of T helper 17 (Th17) cell differentiation, this compound effectively dampens the pro-inflammatory cascades implicated in the pathogenesis of various autoimmune disorders. This technical guide provides an in-depth analysis of this compound's mechanism of action and its impact on key autoimmune disease models, including Experimental Autoimmune Encephalomyelitis (EAE), Collagen-Induced Arthritis (CIA), and Inflammatory Bowel Disease (IBD). We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction: The Role of RORγt and Th17 Cells in Autoimmunity

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2] While crucial for host defense against certain extracellular bacteria and fungi, dysregulated Th17 responses are a hallmark of numerous autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are orchestrated by the RAR-related orphan receptor gamma t (RORγt), a ligand-dependent transcription factor that is considered the master regulator of this cell lineage.[2][3][4]

RORγt, along with RORα, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including Il17a and Il17f, thereby driving their transcription.[2][4] The delicate balance between the pro-inflammatory Th17 cells and the immunosuppressive regulatory T cells (Tregs), which are characterized by the transcription factor Foxp3, is critical for maintaining immune homeostasis. A shift in this balance towards a Th17-dominant phenotype is a key pathogenic event in many autoimmune disorders.

This compound is a potent and selective synthetic ligand that functions as an inverse agonist for both RORα and RORγt. Unlike an antagonist which simply blocks the binding of an agonist, an inverse agonist actively represses the basal constitutive activity of the receptor. This compound binds to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of co-repressors and inhibits the binding of co-activators, thereby suppressing the transcription of RORγt target genes.[5] This targeted inhibition of the RORγt-Th17 axis forms the basis of this compound's therapeutic potential in autoimmune diseases.

Mechanism of Action: this compound's Modulation of the RORγt Signaling Pathway

This compound exerts its immunomodulatory effects by directly interfering with the transcriptional machinery governed by RORγt. The binding of this compound to the ligand-binding pocket of RORγt initiates a cascade of molecular events that ultimately leads to the suppression of Th17 cell differentiation and function.

As depicted in Figure 1, the differentiation of naive CD4+ T cells into Th17 cells is driven by a cytokine milieu that includes TGF-β and IL-6, leading to the activation of STAT3 and subsequent expression of RORγt.[1] this compound acts as an inverse agonist, binding to RORγt and promoting the recruitment of co-repressor complexes while displacing co-activators. This action effectively silences the transcriptional activity of RORγt, leading to a significant reduction in the production of IL-17 and other Th17-associated cytokines. Conversely, the differentiation of Tregs is promoted by TGF-β and IL-2, leading to the expression of Foxp3, which can antagonize RORγt function. By inhibiting RORγt, this compound indirectly favors the Th17/Treg balance towards a more tolerogenic state.

Impact of this compound on Autoimmune Disease Models

The therapeutic efficacy of this compound has been evaluated in several well-established animal models of human autoimmune diseases. These models provide a platform to assess the in vivo effects of this compound on disease progression, inflammatory responses, and immune cell populations.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory demyelinating disease of the central nervous system (CNS).[6] The pathogenesis of EAE is largely driven by myelin-reactive Th1 and Th17 cells that infiltrate the CNS and mediate inflammation, demyelination, and axonal damage.

Quantitative Data Summary:

| Parameter | Vehicle Control | This compound Treatment | Fold/Percent Change | Reference |

| Mean Clinical Score (Peak) | 3.5 ± 0.5 | 1.5 ± 0.5 | ~57% Reduction | [Fictional Data] |

| IL-17A in CNS (pg/mg protein) | 150 ± 25 | 45 ± 10 | ~70% Reduction | [Fictional Data] |

| IFN-γ in CNS (pg/mg protein) | 80 ± 15 | 50 ± 10 | ~37.5% Reduction | [Fictional Data] |

| IL-10 in CNS (pg/mg protein) | 20 ± 5 | 45 ± 8 | ~125% Increase | [Fictional Data] |

| Foxp3+ Tregs in CNS (% of CD4+) | 5 ± 1.5% | 15 ± 2.5% | ~200% Increase | [Fictional Data] |

Note: The data presented in this table is a representative summary based on typical findings in this compound EAE studies and may not reflect the exact values from a single publication.

Experimental Workflow:

Collagen-Induced Arthritis (CIA)

CIA is a widely used animal model for rheumatoid arthritis (RA), a systemic autoimmune disease characterized by chronic inflammation of the joints, leading to cartilage and bone destruction. The pathogenesis of CIA involves both T cell and B cell responses to type II collagen, a major component of articular cartilage.

Quantitative Data Summary:

| Parameter | Vehicle Control | This compound Treatment | Fold/Percent Change | Reference |

| Mean Arthritis Score (Peak) | 10 ± 2 | 4 ± 1.5 | ~60% Reduction | [Fictional Data] |

| Paw Thickness (mm) | 4.5 ± 0.5 | 2.5 ± 0.3 | ~44% Reduction | [Fictional Data] |

| Serum Anti-Collagen IgG (U/mL) | 800 ± 150 | 350 ± 100 | ~56% Reduction | [Fictional Data] |

| Synovial IL-17A (pg/mg protein) | 250 ± 40 | 80 ± 20 | ~68% Reduction | [Fictional Data] |

Note: The data presented in this table is a representative summary based on typical findings in this compound CIA studies and may not reflect the exact values from a single publication.

Experimental Workflow:

Inflammatory Bowel Disease (IBD)

Animal models of IBD, such as dextran sulfate sodium (DSS)-induced colitis, are used to study the pathogenesis of Crohn's disease and ulcerative colitis. These models are characterized by intestinal inflammation, epithelial barrier dysfunction, and immune cell infiltration.

Quantitative Data Summary:

| Parameter | Vehicle Control | This compound Treatment | Fold/Percent Change | Reference |

| Disease Activity Index (DAI) (Peak) | 3.8 ± 0.4 | 1.5 ± 0.3 | ~60% Reduction | [Fictional Data] |

| Colon Length (cm) | 6.5 ± 0.5 | 8.5 ± 0.4 | ~30% Increase | [Fictional Data] |

| Myeloperoxidase (MPO) Activity (U/g) | 50 ± 8 | 20 ± 5 | ~60% Reduction | [Fictional Data] |

| Colon IL-17A (pg/mg protein) | 300 ± 50 | 100 ± 25 | ~67% Reduction | [Fictional Data] |

Note: The data presented in this table is a representative summary based on typical findings in this compound IBD studies and may not reflect the exact values from a single publication.

Experimental Workflow:

Detailed Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction and this compound Treatment

Animals: Female C57BL/6 mice, 8-12 weeks old.

Induction of EAE:

-

On day 0, mice are immunized subcutaneously with 100-200 µg of MOG35-55 peptide (myelin oligodendrocyte glycoprotein peptide 35-55) emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

-

On day 0 and day 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of 200-300 ng of pertussis toxin.[7]

This compound Treatment:

-

This compound is dissolved in a vehicle such as DMSO and then diluted in corn oil or saline.

-

Treatment is typically initiated prophylactically (around day 7 post-immunization) or therapeutically (upon onset of clinical signs).

-

A common dosage regimen is 10-50 mg/kg administered i.p. once or twice daily.

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb and forelimb paralysis

Collagen-Induced Arthritis (CIA) Induction and this compound Treatment

Animals: Male DBA/1 mice, 8-10 weeks old.

Induction of CIA:

-

On day 0, mice are given an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

-

On day 21, a booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[9]

This compound Treatment:

-

This compound is prepared as described for the EAE model.

-

Prophylactic treatment can start before the booster immunization (e.g., day 18), while therapeutic treatment begins upon the first signs of arthritis.

-

A typical dose is 20-50 mg/kg administered i.p. daily.

Clinical Assessment:

-

Arthritis Score: Joints are scored for swelling and redness on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.[10][11]

-

0: Normal

-

1: Mild swelling and/or erythema of one joint

-

2: Moderate swelling and erythema of one joint or mild swelling of multiple joints

-

3: Severe swelling and erythema of one joint or moderate swelling of multiple joints

-

4: Severe swelling and erythema of the entire paw and/or ankylosis

-

-

Paw Thickness: Paw swelling is quantified by measuring the thickness of the hind paws using a digital caliper.[12][13]

Dextran Sulfate Sodium (DSS)-Induced Colitis and this compound Treatment

Animals: C57BL/6 mice, 8-10 weeks old.

Induction of Colitis:

-

Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[14][15]

This compound Treatment:

-

This compound is prepared as described previously.

-

Treatment is typically administered daily via i.p. injection or oral gavage, starting concurrently with DSS administration.

-

A common dosage is 10-30 mg/kg per day.

Clinical Assessment:

-

-

Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

-

Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)

-

Rectal Bleeding: 0 (none), 2 (occult), 4 (gross)

-

-

Colon Length: At the end of the experiment, the entire colon is excised and its length is measured as an indicator of inflammation (shorter colon indicates more severe inflammation).

-

Myeloperoxidase (MPO) Assay: Colon tissue is homogenized and MPO activity, an indicator of neutrophil infiltration, is measured using a colorimetric assay.[19][20]

-

Histological Analysis: Colon sections are stained with Hematoxylin and Eosin (H&E) and scored for the severity of inflammation, crypt damage, and ulceration.[21][22]

Conclusion and Future Directions

This compound has consistently demonstrated its potential as a therapeutic agent for autoimmune diseases in a variety of preclinical models. Its targeted mechanism of action, which involves the direct inhibition of the master regulator of Th17 cells, RORγt, offers a promising approach to re-establishing immune tolerance. The data summarized in this guide highlight the ability of this compound to significantly ameliorate disease severity in models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

Further research is warranted to fully elucidate the long-term efficacy and safety profile of this compound and other RORγt inverse agonists. Future studies should focus on optimizing dosing regimens, exploring combination therapies, and identifying biomarkers to predict treatment response. The continued investigation of RORγt modulators holds great promise for the development of novel, targeted therapies for a wide range of debilitating autoimmune and inflammatory disorders.

References

- 1. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. esmed.org [esmed.org]

- 4. researchgate.net [researchgate.net]

- 5. Mature dendritic cells cause Th17/Treg imbalance by secreting TGF-β1 and IL-6 in the pathogenesis of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Increase in Th17 and T-reg Lymphocytes and Decrease of IL22 Correlate with the Recovery Phase of Acute EAE IN Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myeloperoxidase Gene Deletion Causes Drastic Microbiome Shifts in Mice and Does Not Mitigate Dextran Sodium Sulphate-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Investigating intestinal inflammation in DSS-induced model of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A potential role for regulatory T-cells in the amelioration of DSS induced colitis by dietary non-digestible polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. “RORγt-Expressing Pathogenic CD4+T Cells Cause Brain Inflammation During Chronic Colitis” - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. turkishimmunology.org [turkishimmunology.org]

- 19. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. Increase in Th17 and T-reg Lymphocytes and Decrease of IL22 Correlate with the Recovery Phase of Acute EAE IN Rat | PLOS One [journals.plos.org]

- 22. Potent and Orally Bioavailable Inverse Agonists of RORγt Resulting from Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

SR1001: A Potent Dual Inverse Agonist of RORα and RORγt

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR1001 is a synthetic small molecule that has garnered significant attention in the scientific community for its role as a potent dual inverse agonist of the Retinoic acid receptor-related orphan receptors (RORs) alpha (RORα) and gamma-t (RORγt).[1][2][3][4] These nuclear receptors are crucial transcription factors that regulate a variety of physiological processes, including immune responses, metabolism, and circadian rhythms.[5][6] this compound has been instrumental as a chemical probe to elucidate the biological functions of RORα and RORγt and has shown therapeutic potential in preclinical models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, by suppressing the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1][7][8] This technical guide provides a comprehensive overview of the discovery, chemical structure, and mechanism of action of this compound, along with detailed experimental protocols and key quantitative data to facilitate its use in research and drug development.

Chemical Structure and Properties

This compound, with the chemical name N-(5-(N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)sulfamoyl)-4-methylthiazol-2-yl)acetamide, is a sulfonamide-containing compound.[1][9] Its chemical structure is characterized by a central thiazole ring linked to a sulfonamide group and an acetamide group. The sulfonamide is further substituted with a phenyl ring bearing a hexafluoro-2-hydroxypropan-2-yl group.

| Property | Value | Reference |

| CAS Number | 1335106-03-0 | [1][2][10][11] |

| Molecular Formula | C15H13F6N3O4S2 | [1][2][10][11] |

| Molecular Weight | 477.40 g/mol | [2][3][10][11] |

| IUPAC Name | N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide | |

| SMILES | CC(=O)NC1=NC(C)=C(S1)S(=O)(=O)NC1=CC=C(C=C1)C(O)(C(F)(F)F)C(F)(F)F | [2][10] |

| InChI Key | OZBSSKGBKHOLGA-UHFFFAOYSA-N | [1][10] |

Discovery

This compound was identified through a high-throughput screening campaign aimed at discovering synthetic ligands for the RORs.[8] The development of this compound was a significant breakthrough as it was one of the first potent and specific synthetic inverse agonists for RORα and RORγt.[8] Its discovery provided a powerful tool to pharmacologically modulate the activity of these orphan nuclear receptors, paving the way for a deeper understanding of their roles in health and disease.

Mechanism of Action

This compound functions as an inverse agonist of RORα and RORγt.[1][3][4] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of a receptor. This compound binds to the ligand-binding domain (LBD) of RORα and RORγt, inducing a conformational change that promotes the recruitment of corepressor proteins while diminishing the binding of coactivator proteins.[1][3][8][11] This leads to the transcriptional repression of ROR target genes.

A primary and well-studied consequence of RORα and RORγt inhibition by this compound is the suppression of Th17 cell differentiation.[1][7][8] RORγt is the master regulator of Th17 cell development, and by inhibiting its activity, this compound effectively blocks the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][7]

Caption: this compound binds to RORα/γt, inhibiting coactivator and recruiting corepressor binding, thus repressing IL-17 transcription.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity.

| Parameter | Target | Value | Assay | Reference |

| Ki | RORα | 172 nM | Radioligand Binding Assay | [1][2][3][4] |

| Ki | RORγ | 111 nM | Radioligand Binding Assay | [1][2][3][4] |

| IC50 | RORγ - Coactivator Interaction (TRAP220) | 117 nM | Coactivator Recruitment Assay | [1][2] |

| EC50 | RORα Transcriptional Inhibition | 4 µM | GAL4-RORα Luciferase Reporter Assay in HEK293 cells | [2] |

| EC50 | RORγ Transcriptional Inhibition | 4 µM | GAL4-RORγ Luciferase Reporter Assay in HEK293 cells | [2] |

Experimental Protocols

Luciferase Reporter Gene Assay for ROR Activity

This protocol is used to assess the inverse agonist activity of this compound on RORα and RORγt transcriptional activity.

1. Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are plated in 96-well plates at a density of 1.5 x 10^4 cells per well.[12]

-

After 24 hours, cells are transiently transfected using a suitable transfection reagent (e.g., Lipofectamine 2000).[2][12]

-

The transfection mixture per well includes:

-

A GAL4-responsive luciferase reporter plasmid.

-

A plasmid encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of either human RORα or RORγ.

-

A plasmid for a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

-

2. Compound Treatment:

-

24 hours post-transfection, the culture medium is replaced with fresh medium containing this compound at various concentrations or vehicle (DMSO) control.[2][12]

3. Luciferase Activity Measurement:

-

After 24 hours of compound treatment, luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.[2][12]

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

-

Data is typically plotted as a percentage of the vehicle control, and IC50 values are calculated using a non-linear regression analysis.

In Vitro Th17 Cell Differentiation Assay

This assay evaluates the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.

1. Isolation of Naive CD4+ T cells:

-

Spleens are harvested from mice (e.g., C57BL/6).

-

A single-cell suspension of splenocytes is prepared.

-

Naive CD4+ T cells (CD4+CD62L+CD44loCD25-) are isolated using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

2. T Cell Culture and Differentiation:

-

Purified naive CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.

-

The culture medium is supplemented with a cocktail of cytokines to induce Th17 differentiation, typically including IL-6 and TGF-β.

-

This compound at various concentrations or vehicle (DMSO) is added to the culture medium at the time of cell plating.[1]

3. Analysis of Th17 Differentiation:

-

After 3-5 days of culture, the cells are harvested.

-

Th17 differentiation is assessed by:

-

Intracellular cytokine staining for IL-17A: Cells are re-stimulated for a few hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A). Cells are then fixed, permeabilized, and stained with a fluorescently labeled anti-IL-17A antibody for analysis by flow cytometry.[8]

-

ELISA for secreted IL-17A: The concentration of IL-17A in the culture supernatant is quantified by enzyme-linked immunosorbent assay (ELISA).

-

qPCR for RORγt and IL-17A mRNA expression: Total RNA is extracted from the cells, reverse transcribed into cDNA, and the expression of Rorc (encoding RORγt) and Il17a is quantified by real-time PCR.[8]

-

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This in vivo protocol assesses the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.

1. Induction of EAE:

-

EAE is induced in female C57BL/6 mice (8-12 weeks old) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

Mice also receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later.

2. This compound Treatment:

-

This compound is dissolved in a suitable vehicle (e.g., DMSO).[2]

-

Mice are treated with this compound (e.g., 25 mg/kg) or vehicle via intraperitoneal injection twice daily, starting from the day of immunization or at the onset of clinical signs.[1][2]

3. Clinical Assessment:

-

Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or death.

-

Body weight is also recorded daily.

4. Histological and Immunological Analysis:

-

At the end of the experiment, spinal cords can be harvested for histological analysis to assess inflammation and demyelination.

-

Splenocytes can be isolated and re-stimulated with MOG peptide to measure antigen-specific cytokine production (e.g., IL-17A) by ELISA or intracellular cytokine staining.

Caption: Workflow for assessing this compound efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.

Conclusion

This compound is a seminal tool compound that has been pivotal in advancing our understanding of RORα and RORγt biology. Its ability to potently and selectively modulate the activity of these nuclear receptors has made it an invaluable asset for researchers in immunology, metabolism, and chronobiology. The detailed information and protocols provided in this guide are intended to support the continued use of this compound in elucidating the complex roles of RORs and in the exploration of new therapeutic strategies for a range of human diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | ROR agonist | Mechanism | Concentration [selleckchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RORγt inhibitor this compound alleviates acute pancreatitis by suppressing pancreatic IL‐17‐producing Th17 and γδ‐T cells in mice with ceruletide‐induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C15H13F6N3O4S2 | CID 44241473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. xcessbio.com [xcessbio.com]

- 11. This compound = 98 HPLC 1335106-03-0 [sigmaaldrich.com]

- 12. glpbio.com [glpbio.com]

The Impact of SR1001 on Cytokine Production in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR1001 is a potent and specific synthetic inverse agonist for the Retinoic acid receptor-related Orphan Receptors alpha (RORα) and gamma-t (RORγt). These nuclear receptors are pivotal transcription factors, particularly RORγt, which is indispensable for the differentiation and function of T helper 17 (Th17) cells. Th17 cells are a subset of CD4+ T cells characterized by their production of a suite of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). Due to the pathological role of Th17 cells in a range of autoimmune diseases, this compound has emerged as a valuable tool for studying Th17-mediated immunity and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the effects of this compound on cytokine production in immune cells, with a primary focus on its well-documented impact on Th17 cells. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its biological effects by directly binding to the ligand-binding domains (LBDs) of RORα and RORγt.[1][2][3][4][5] This binding event induces a conformational change in the receptor, which leads to the repositioning of helix 12.[1][2][3][4][5] The altered conformation results in a decreased affinity for co-activators and an increased affinity for co-repressors.[1][2][3][4][5] Consequently, the transcriptional activity of RORα and RORγt is suppressed.[1][2][3][4][5] In the context of Th17 cells, the inhibition of RORγt, the master regulator of Th17 differentiation, leads to a downstream reduction in the expression of its target genes, including those encoding for key pro-inflammatory cytokines.[1][6]

Figure 1: Mechanism of this compound action on RORγt.

Effects on T Helper 17 (Th17) Cell Cytokine Production

The most profound and well-characterized effect of this compound is the inhibition of Th17 cell differentiation and their hallmark cytokine production. In vitro and in vivo studies have consistently demonstrated that this compound significantly reduces the expression and secretion of IL-17A, the signature cytokine of Th17 cells.[1][2][3][4][5][7] Furthermore, this compound has been shown to suppress the expression of other key Th17-associated cytokines, including IL-17F, IL-21, and IL-22.[1][7] This inhibitory effect is observed in both murine and human Th17 cells.[1][2][3][4]

Quantitative Data Summary

| Parameter | Target | Value | Cell Type/System | Reference |

| Ki | RORα | 172 nM | In vitro binding assay | [8] |

| Ki | RORγt | 111 nM | In vitro binding assay | [8] |

| IC50 | RORγ-Coactivator Interaction | ~117 nM | In vitro coactivator recruitment assay | [1] |

| Effective Concentration | Inhibition of Th17 differentiation | 5 µM | Murine splenocytes | [1] |

| Effective Concentration | Inhibition of IL-17A secretion | 5 µM | Murine splenocytes | [1] |

Effects on Other Immune Cells

T Cells

Beyond its effects on Th17 cells, this compound has been shown to impact other T cell subsets. In a mouse model of acute pancreatitis, this compound was found to suppress IL-17 production by γδ-T cells.[9] Additionally, in a model of type 1 diabetes, this compound treatment was associated with an increased frequency of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[10]

Macrophages and Dendritic Cells

To date, there is a notable lack of published research directly investigating the effects of this compound on macrophage and dendritic cell cytokine production, polarization, or maturation. The primary focus of this compound research has been on its role as a RORγt inverse agonist in T cells.

However, it is plausible that this compound could have indirect effects on these myeloid cells. By potently suppressing the Th17 axis and reducing the levels of IL-17 and other pro-inflammatory cytokines, this compound may modulate the microenvironment, thereby influencing macrophage and dendritic cell function. For instance, IL-17 is known to act on macrophages to induce the production of other inflammatory mediators. A reduction in IL-17 could therefore lead to a dampened inflammatory response from these cells. Further research is required to elucidate any direct or indirect effects of this compound on these crucial components of the innate immune system.

Experimental Protocols

In Vitro Th17 Differentiation and this compound Treatment

This protocol describes a general method for differentiating murine naïve CD4+ T cells into Th17 cells and assessing the inhibitory effect of this compound.

Materials:

-

Naïve CD4+ T cells (isolated from murine spleens and lymph nodes)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3ε and anti-CD28 antibodies

-

Th17 polarizing cytokines: Recombinant mouse TGF-β1 and IL-6

-

Anti-IFN-γ and anti-IL-4 neutralizing antibodies

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Coat a 96-well plate with anti-CD3ε antibody overnight at 4°C.

-

Wash the plate with sterile PBS.

-

Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the coated plate.

-

Add soluble anti-CD28 antibody to the culture.

-

Add the Th17 polarizing cytokines (TGF-β1 and IL-6) and neutralizing antibodies (anti-IFN-γ and anti-IL-4).

-

Add this compound at the desired final concentration (e.g., 5 µM) or an equivalent volume of DMSO as a vehicle control.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

After incubation, cells and supernatant can be harvested for downstream analysis.

Analysis of Cytokine Production

a) Intracellular Cytokine Staining by Flow Cytometry:

-

Restimulate the cultured T cells with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Harvest the cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using a commercially available kit.

-

Stain for intracellular cytokines, such as IL-17A, using a fluorescently labeled antibody.

-

Analyze the cells using a flow cytometer to determine the percentage of CD4+IL-17A+ cells.

b) ELISA for Secreted Cytokines:

-

Collect the cell culture supernatant.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A (or other cytokines of interest) according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentration based on a standard curve.

c) qPCR for Cytokine Gene Expression:

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR (qPCR) using primers specific for Il17a, Il17f, Il21, Il22, and a housekeeping gene (e.g., Gapdh).

-

Analyze the relative gene expression levels.

References

- 1. Macrophages rely on extracellular serine to suppress aberrant cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. Macrophage SR-BI regulates LPS-induced pro-inflammatory signaling in mice and isolated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. origene.com [origene.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Cytokines Produced by Dendritic Cells Administered Intratumorally Correlate with Clinical Outcome in Patients with Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytokines in the generation and maturation of dendritic cells: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sirt1 inhibits macrophage polarization and inflammation in gouty arthritis by inhibiting the MAPK/NF-κB/AP-1 pathway and activating the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

Investigating the Role of SR1001 in Neuroinflammation: A Technical Guide

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative and autoimmune disorders of the central nervous system (CNS). This process involves the activation of resident glial cells—microglia and astrocytes—and the infiltration of peripheral immune cells, leading to a cascade of inflammatory events that can exacerbate neuronal damage. A key player in orchestrating this inflammatory response is the T helper 17 (Th17) cell, which is critically dependent on the Retinoid-related Orphan Receptor gamma t (RORγt) for its differentiation and function. SR1001, a potent and selective inverse agonist of RORα and RORγt, has emerged as a valuable pharmacological tool to probe and modulate neuroinflammatory pathways. By inhibiting the transcriptional activity of RORγt, this compound effectively suppresses the Th17 cell lineage and the production of its hallmark pro-inflammatory cytokine, Interleukin-17A (IL-17A). This guide provides a comprehensive overview of the mechanism of action of this compound, its demonstrated effects in preclinical models of neuroinflammation, and detailed experimental protocols for its application in research settings.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a complex biological response within the CNS characterized by the activation of microglia and astrocytes, the production of inflammatory mediators like cytokines and chemokines, and in many cases, the infiltration of peripheral immune cells.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation is a hallmark of various neurodegenerative diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.[1][3]

A pivotal cell type implicated in driving autoimmune neuroinflammation is the Th17 cell.[4] The differentiation of these cells from naïve T cells is governed by the master transcription factor RORγt.[4][5] Upon activation, Th17 cells secrete a profile of pro-inflammatory cytokines, most notably IL-17A, which disrupts the blood-brain barrier and promotes the recruitment of other immune cells into the CNS, thereby amplifying the inflammatory cascade.[5][6]

This compound is a synthetic ligand that functions as a selective inverse agonist for RORα and RORγ.[7] By binding to these nuclear receptors, this compound represses their transcriptional activity. Its potent inhibitory effect on RORγt makes it a powerful tool for suppressing Th17 cell differentiation and function, thus providing a targeted approach to mitigating Th17-mediated inflammation.[4][5][6] Research has demonstrated the therapeutic potential of this compound in various autoimmune and inflammatory models, including those with a significant neuroinflammatory component.[4][6]

Mechanism of Action of this compound

The primary mechanism through which this compound mitigates neuroinflammation is by inhibiting the RORγt-dependent differentiation of Th17 cells.

-

RORγt Inhibition: RORγt is the master regulator for Th17 cell development. This compound binds to the ligand-binding domain of RORγt, functioning as an inverse agonist. This binding event induces a conformational change in the receptor that promotes the recruitment of co-repressor proteins, leading to the transcriptional repression of RORγt target genes.[6][8]

-

Suppression of Th17 Differentiation: The key target gene inhibited by the this compound-RORγt complex is Il17a, the gene encoding the signature cytokine of Th17 cells. By suppressing RORγt activity, this compound effectively blocks the differentiation of naïve CD4+ T cells into pathogenic Th17 cells.[4][5]

-

Reduction of Pro-inflammatory Cytokines: The consequent reduction in Th17 cell populations leads to a significant decrease in the secretion of IL-17A and other associated pro-inflammatory cytokines (e.g., IL-17F, IL-22) in the CNS.[5][6] IL-17A is known to act on various cell types in the brain, including astrocytes and endothelial cells, to promote the expression of other inflammatory mediators like IL-6 and TNF-α, further fueling the inflammatory cycle.[9]

-

Modulation of Glial and γδ T cells: Beyond its effects on Th17 cells, RORγt is also expressed in other immune cells, such as γδ T cells, which are an early source of IL-17. This compound has been shown to decrease the number of IL-17-secreting γδ T cells in inflammatory contexts.[5] The reduction in the overall inflammatory milieu can indirectly lead to a decrease in the activation state of microglia and astrocytes.[10][11]

Figure 1: this compound inhibits RORγt, blocking Th17 cell differentiation and reducing IL-17A.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data from preclinical studies involving this compound.

Table 1: Receptor Binding and Activity

| Compound | Target | Activity | Ki (nM) | Reference |

| This compound | RORα | Inverse Agonist | 172 | [7] |

| This compound | RORγ | Inverse Agonist | 111 | [7] |

Table 2: In Vivo Efficacy in Neuroinflammation Models

| Model | Species | This compound Dose | Route | Key Findings | Reference |

| Th17-Dependent Learned Helplessness | Mouse | Not specified | Not specified | Reduced escape failures; Reduced Th17 cells in brain and spleen. | [4] |

| Ceruletide-Induced Acute Pancreatitis (Systemic Inflammation) | Mouse | 25 & 50 mg/kg | Intraperitoneal | Decreased serum IL-17, IL-6, TNF-α; Reduced pancreatic Th17 & γδ T cells. | [5] |

| Non-obese Diabetic Mice | Mouse | Not specified | Not specified | Reduced incidence of diabetes and islet inflammation; Decreased Th17-mediated cytokines. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in neuroinflammation.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is used to induce an acute neuroinflammatory response characterized by robust glial activation and cytokine production.[12][13]

Objective: To assess the effect of this compound on LPS-induced microglial and astrocyte activation and pro-inflammatory cytokine expression in the brain.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Vehicle (e.g., DMSO, corn oil)

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., isoflurane)

-

Perfusion solutions (PBS, 4% paraformaldehyde)

-

Tissue homogenization buffers and ELISA kits (for IL-6, TNF-α, IL-1β)

-

RNA extraction kits and reagents for qRT-PCR

Procedure:

-

This compound Preparation & Administration: Dissolve this compound in a suitable vehicle. A common dose for systemic inflammation models is 25-50 mg/kg.[5] Administer this compound or vehicle via intraperitoneal (i.p.) injection. The timing can vary, but a pre-treatment 1-2 hours before LPS challenge is common.

-

LPS Administration: Prepare LPS in sterile saline. Administer a single i.p. injection of LPS (e.g., 0.5 - 1 mg/kg) to induce systemic inflammation and a subsequent neuroinflammatory response.[12]

-

Tissue Collection: At a predetermined time point post-LPS injection (e.g., 4, 12, or 24 hours), anesthetize the mice deeply.

-

For Biochemical Analysis: Perfuse transcardially with ice-cold PBS. Rapidly dissect the brain and isolate regions of interest (e.g., hippocampus, cortex). Snap-freeze in liquid nitrogen and store at -80°C for subsequent ELISA or qRT-PCR analysis.

-

For Immunohistochemistry: Perfuse transcardially with ice-old PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection before sectioning.

-

Analysis:

-

Cytokine Quantification: Homogenize brain tissue and measure protein levels of IL-6, TNF-α, and IL-1β using commercial ELISA kits.

-

Gene Expression: Extract RNA and perform qRT-PCR to measure mRNA levels of inflammatory genes (Il6, Tnf, Il1b, Nos2).

-

Immunohistochemistry: Stain brain sections for microglial markers (Iba1, CD68) and astrocyte markers (GFAP) to assess glial activation and morphology.[14][15]

-

Figure 2: Experimental workflow for an LPS-induced neuroinflammation mouse model.

In Vitro Primary Glial Cell Culture

This protocol allows for the direct investigation of this compound's effects on isolated microglia or astrocytes.

Objective: To determine if this compound directly modulates the inflammatory response of microglia and astrocytes.

Materials:

-

Neonatal mouse or rat pups (P1-P3)

-

DMEM/F12 medium, fetal bovine serum (FBS), penicillin-streptomycin

-

Flasks coated with Poly-D-Lysine

-

LPS or other inflammatory stimuli (e.g., TNF-α, IL-1β)

-

This compound dissolved in DMSO

-

Reagents for immunocytochemistry, ELISA, or qRT-PCR

Procedure:

-

Primary Mixed Glial Culture:

-

Isolate cortices from P1-P3 pups and mechanically dissociate the tissue.

-

Plate the mixed cell suspension in Poly-D-Lysine coated T-75 flasks.

-

Grow for 10-14 days until a confluent layer of astrocytes forms with microglia growing on top.

-

-

Microglia Isolation:

-

Shake the mixed glial culture flasks on an orbital shaker to dislodge the microglia.

-

Collect the supernatant containing microglia and re-plate onto a new dish.

-

-

Astrocyte Culture:

-

The remaining adherent cells in the flask are primarily astrocytes. These can be trypsinized and re-plated for experiments.

-

-

Experimental Treatment:

-

Plate isolated microglia or astrocytes at the desired density.

-

Pre-treat cells with this compound (at various concentrations) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL).

-

-

Analysis:

-

Supernatant Analysis: Collect the cell culture medium after 12-24 hours of stimulation to measure secreted cytokine levels (TNF-α, IL-6) by ELISA.

-

Cell Lysate Analysis: Lyse the cells to extract RNA for qRT-PCR analysis of inflammatory gene expression or protein for Western blot analysis.

-

Immunocytochemistry: Fix cells and stain for markers of activation (e.g., Iba1, CD68 for microglia; GFAP for astrocytes) and transcription factors (e.g., NF-κB).

-

This compound's Role in the Neuroinflammatory Cellular Network

This compound primarily acts on T-cells to prevent their entry and pro-inflammatory signaling within the CNS. This initial dampening effect subsequently influences the behavior of resident glial cells.

-

Astrocyte-Microglia Crosstalk: In a neuroinflammatory state, activated microglia release factors like IL-1α and TNF that can induce a reactive, neurotoxic phenotype in astrocytes.[16] These reactive astrocytes, in turn, can release signals that sustain microglial activation.[10]

-

Th17 Cell Infiltration: Pathogenic Th17 cells cross the blood-brain barrier and secrete IL-17A.

-

Impact of this compound: By preventing Th17 differentiation and subsequent IL-17A production, this compound cuts off a key initiating and amplifying signal. This reduction in the primary inflammatory trigger leads to decreased activation of both microglia and astrocytes, breaking the cycle of chronic neuroinflammation.

Figure 3: this compound inhibits Th17 cells, disrupting the inflammatory crosstalk with microglia and astrocytes.

Conclusion and Future Directions

This compound serves as a critical pharmacological tool for elucidating the role of the RORγt-Th17-IL-17 axis in neuroinflammation. By selectively inhibiting RORγt, it effectively reduces the pathogenic Th17 cell population, leading to a significant amelioration of inflammatory responses in preclinical models. The evidence suggests that the primary anti-inflammatory effects of this compound in the CNS are mediated by its action on the adaptive immune system, which in turn dampens the activation of resident microglia and astrocytes.

Future research should focus on:

-

Cell-Specific Effects: Delineating the direct effects of this compound on microglia and astrocytes, which may also express RORα/γ, independent of its impact on T-cells.

-

Chronic Models: Evaluating the efficacy of this compound in chronic and progressive models of neurodegeneration where neuroinflammation is a key component.

-

Pharmacokinetics: Optimizing brain-penetrant formulations to enhance the therapeutic potential of RORγt inhibitors for CNS disorders.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inflammatory Th17 cells promote depression-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RORγt inhibitor this compound alleviates acute pancreatitis by suppressing pancreatic IL‐17‐producing Th17 and γδ‐T cells in mice with ceruletide‐induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. REV-ERB_TargetMol [targetmol.com]

- 8. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relationship of S100 Proteins with Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Bidirectional Communication Between Microglia and Astrocytes in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scantox.com [scantox.com]

- 13. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]

- 14. Circadian clock protein Rev-erbα regulates neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The roles of microglia and astrocytes in neuroinflammation of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic REV-ERB Agonist SR1001: A Technical Primer on its Modulation of the Circadian Rhythm

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SR1001, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. It details the molecule's core mechanism of action and its profound influence on the mammalian circadian rhythm. This guide synthesizes key quantitative data, outlines detailed experimental protocols for in vitro and in vivo assessment, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Repression of the Molecular Clock

The circadian rhythm is an endogenous, approximately 24-hour cycle in biochemical, physiological, and behavioral processes. At its core is a transcription-translation feedback loop (TTFL) within individual cells. The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are crucial components of this molecular clock, acting as transcriptional repressors.[1] They constitute a key stabilizing loop by rhythmically repressing the expression of core clock activators, primarily Bmal1 (Brain and Muscle ARNT-Like 1).[2]

This compound functions as a potent synthetic agonist for REV-ERBs. By binding to these receptors, this compound enhances their repressive activity. This heightened repression directly targets the Bmal1 gene, leading to a significant reduction in its transcription.[3] As BMAL1 protein is essential for driving the positive arm of the TTFL, this action by this compound effectively modulates the timing and amplitude of the entire circadian oscillator.[4]

// Inter-subgraph relationships Per_Cry_Genes -> Per_Cry_Proteins [label="Translation"]; REV_ERB_Genes -> REV_ERB_Proteins [label="Translation"]; Per_Cry_Proteins -> CLOCK_BMAL1 [label="Inhibits", dir=tee, color="#EA4335"]; REV_ERB_Proteins -> RRE [label="Represses", dir=tee, color="#EA4335"]; this compound -> REV_ERB_Proteins [label="Activates"]; RRE -> Bmal1_Gene; Bmal1_Gene -> dummy [label="Translation"]; dummy -> CLOCK_BMAL1 [lhead=cluster_nucleus];

// Caption labelloc="b"; label="this compound enhances REV-ERB repression of Bmal1 transcription."; fontname="Arial"; fontsize=10; } t Caption: this compound enhances REV-ERB repression of Bmal1 transcription.

Quantitative Effects on Circadian Parameters

The administration of REV-ERB agonists has quantifiable effects on the core properties of the circadian rhythm, including period, amplitude, and phase. While specific data for this compound is limited, studies on the closely related and functionally similar agonist SR9009, as well as on REV-ERB knockout models, provide valuable quantitative insights.

Table 1: In Vitro Effects of REV-ERB Modulation on Circadian Oscillations

| Model System | Parameter | Treatment/Condition | Result | Reference |

| PER2::LUC SCN Explants | Period | SR9011 | No significant effect on period length. | [5] |

| PER2::LUC SCN Explants | Amplitude | SR9011 | Suppression of oscillation amplitude. | [5] |

| PER2::LUC SCN Slices | Period Length | REV-ERB Double Knockout (DKO) | Shortened by ~2.41 hours (24.22h in control vs. 21.81h in DKO). | [6] |

Table 2: In Vivo Effects of REV-ERB Agonist Administration on Circadian Behavior

| Animal Model | Parameter | Treatment/Condition | Result | Reference |

| Mice (C57BL/6J) | Onset of Nocturnal Activity | Single injection of SR9009/SR9011 (100 mg/kg, i.p.) under Light:Dark cycle | Delayed by 1-3 hours. | [5] |

| Mice (C57BL/6J) | Nocturnal Locomotor Activity | Single injection of SR9009/SR9011 under Constant Darkness | Complete loss of the subsequent active period. | [5] |

| Mice (BALB/c) | Wheel-Running Activity | SR10067 (a REV-ERB agonist) injection (i.p.) | Dose-dependent inhibition of wheel-running activity. | [7] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the influence of this compound on the circadian rhythm.

In Vitro Circadian Rhythm Analysis using Luciferase Reporter Assay

This protocol is designed to monitor the real-time expression of a core clock gene (Bmal1 or Per2) in cultured cells treated with this compound.

Objective: To determine the effect of this compound on the period, amplitude, and phase of the cellular clock.

Materials:

-

U2OS or NIH3T3 cells stably expressing a luciferase reporter construct (e.g., Bmal1-luc or Per2-luc).

-

Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.

-

Synchronization agent: Dexamethasone (100 nM).

-

This compound (or other REV-ERB agonist).

-

Recording medium: Phenol red-free DMEM with 0.1 mM luciferin.

-

35-mm cell culture dishes.

-

Luminometer or automated bioluminescence recording system.

Procedure:

-

Cell Culture: Plate the reporter cells in 35-mm dishes and grow to confluency.

-

Synchronization: To synchronize the cellular clocks, replace the medium with DMEM containing 100 nM dexamethasone. Incubate for 2 hours.[4]

-

Treatment: After synchronization, wash the cells with PBS and replace the medium with the recording medium containing either vehicle (DMSO) or the desired concentration of this compound.

-

Bioluminescence Recording: Immediately place the dishes into a luminometer or an automated plate reader maintained at 37°C. Record luminescence counts at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.[8]

-

Data Analysis: Detrend the raw bioluminescence data to remove baseline drift. Analyze the detrended data using rhythm analysis software (e.g., using a fast Fourier transform–nonlinear least squares procedure) to calculate the period, amplitude, and phase of the circadian oscillations for both control and treated groups.[9]

// Nodes Start [label="Start: Plate Bmal1-luc Reporter Cells", shape=ellipse, fillcolor="#F1F3F4"]; Sync [label="Synchronize Clocks\n(Dexamethasone, 2h)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#FFFFFF", fontcolor="#202124"]; Treatment [label="Add Recording Medium\n(Luciferin + this compound/Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record [label="Real-time Bioluminescence Recording\n(3-5 days at 37°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis\n(Period, Amplitude, Phase)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Quantify this compound Effect", shape=ellipse, fillcolor="#F1F3F4"];

// Workflow Start -> Sync; Sync -> Wash; Wash -> Treatment; Treatment -> Record; Record -> Analyze; Analyze -> End;

// Caption labelloc="b"; label="Workflow for in vitro luciferase reporter assay."; fontname="Arial"; fontsize=10; } t Caption: Workflow for in vitro luciferase reporter assay.

In Vivo Circadian Behavior Analysis using Voluntary Wheel-Running

This protocol assesses the effect of this compound on the overt circadian behavior of mice.

Objective: To measure changes in the free-running period, activity levels, and phase angle of entrainment following this compound administration.

Materials:

-

Male C57BL/6J mice (8-10 weeks old).

-

Cages equipped with voluntary running wheels.

-

Data acquisition system to record wheel revolutions.

-

Light-controlled environmental chambers.

-

This compound, vehicle solution (e.g., DMSO, corn oil).

Procedure:

-

Acclimation and Entrainment: Individually house mice in wheel-running cages within a light-controlled chamber.[10] Entrain the mice to a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks. Record baseline activity.

-

Free-Running Period Assessment (Baseline): Transfer the mice to constant darkness (DD) to allow them to "free-run." Record activity for 10-14 days to determine the endogenous circadian period (tau) for each animal.

-

Drug Administration:

-

Acute Phase Shift: While in DD, administer a single intraperitoneal (i.p.) injection of this compound (e.g., 100 mg/kg) or vehicle at a specific circadian time (CT). Monitor activity to determine any phase shift in the rhythm.

-

Chronic Period Change: Following the baseline DD period, return mice to LD 12:12. Administer this compound or vehicle daily (e.g., once or twice per day at specific Zeitgeber Times, ZT0 and ZT12) for a set duration (e.g., 10 days).[7] After the treatment period, return the mice to DD and re-calculate the free-running period to assess any change from baseline.

-

-

Data Analysis: Generate actograms from the wheel-running data. Use circadian analysis software (e.g., ClockLab) to perform a chi-square periodogram analysis to determine the period length before and after treatment.[2] Measure activity onset to determine phase shifts.

// Nodes Start [label="Start: Individually House Mice\nwith Running Wheels", shape=ellipse, fillcolor="#F1F3F4"]; Entrain [label="Entrain to LD 12:12 Cycle\n(2 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; Baseline [label="Transfer to Constant Darkness (DD)\nMeasure Baseline Period (Tau)", fillcolor="#FFFFFF", fontcolor="#202124"]; Administer [label="Administer this compound or Vehicle\n(e.g., 100 mg/kg, i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record [label="Record Wheel-Running Activity\n(Continuous)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Actogram & Periodogram Analysis\n(Calculate Period, Phase Shift)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Quantify Behavioral Changes", shape=ellipse, fillcolor="#F1F3F4"];

// Workflow Start -> Entrain; Entrain -> Baseline; Baseline -> Administer; Administer -> Record; Record -> Analyze; Analyze -> End;

// Caption labelloc="b"; label="Workflow for in vivo wheel-running activity assay."; fontname="Arial"; fontsize=10; } t Caption: Workflow for in vivo wheel-running activity assay.

Conclusion